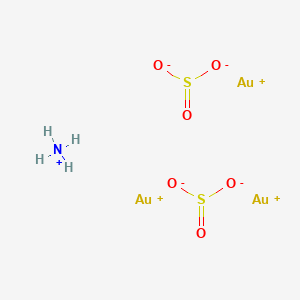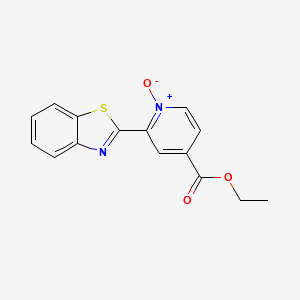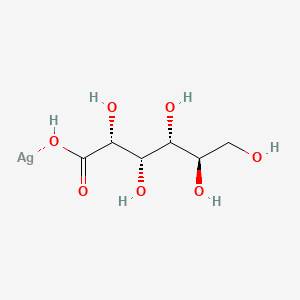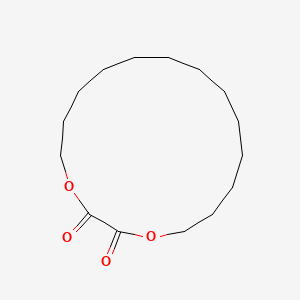
1,4-Dioxacycloheptadecane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxacycloheptadecane-2,3-dione is a macrocyclic compound with the molecular formula C15H26O4. . This compound is characterized by its large ring structure, which contributes to its unique chemical properties and applications.
Métodos De Preparación
1,4-Dioxacycloheptadecane-2,3-dione can be synthesized through various methods. One common synthetic route involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process. Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity .
Análisis De Reacciones Químicas
1,4-Dioxacycloheptadecane-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1,4-Dioxacycloheptadecane-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular recognition and binding.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the fragrance industry for its musk-like odor and stability.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxacycloheptadecane-2,3-dione involves its interaction with molecular targets through non-covalent bonding. The compound’s large ring structure allows it to fit into specific binding sites on target molecules, facilitating various biochemical processes. The pathways involved often include receptor-ligand interactions and enzyme inhibition .
Comparación Con Compuestos Similares
1,4-Dioxacycloheptadecane-2,3-dione is unique among macrocyclic compounds due to its specific ring size and functional groups. Similar compounds include:
Musk ketone: Another synthetic musk with a different ring structure and functional groups.
Musk xylene: A nitro musk with a distinct aromatic ring system.
Musk ambrette: Known for its strong odor and different chemical structure.
These compounds share some similarities in their use as fragrance ingredients but differ significantly in their chemical properties and applications.
Propiedades
Número CAS |
93777-33-4 |
|---|---|
Fórmula molecular |
C15H26O4 |
Peso molecular |
270.36 g/mol |
Nombre IUPAC |
1,4-dioxacycloheptadecane-2,3-dione |
InChI |
InChI=1S/C15H26O4/c16-14-15(17)19-13-11-9-7-5-3-1-2-4-6-8-10-12-18-14/h1-13H2 |
Clave InChI |
SFDQLZJCABIQTG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCOC(=O)C(=O)OCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



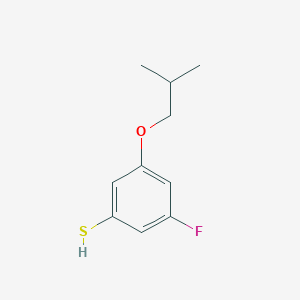


![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
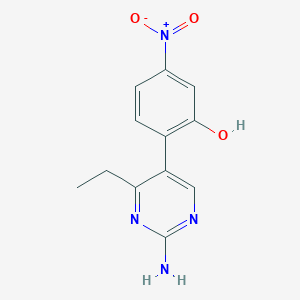

![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

